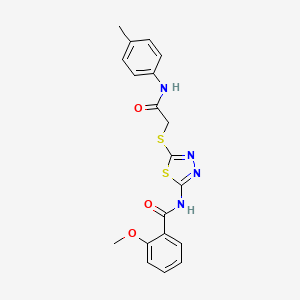

2-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a methoxy group at the 2-position and a p-tolylaminoethylthio moiety at the 5-position of the thiadiazole ring. The structural complexity arises from its hybrid architecture, combining a thiadiazole scaffold with benzamide and sulfanylacetamide functionalities. Such derivatives are typically synthesized via multi-step reactions involving cyclization, nucleophilic substitution, and amidation ().

The compound’s design leverages the thiadiazole ring’s electron-deficient nature, which enhances interactions with biological targets such as enzymes or DNA.

Properties

IUPAC Name |

2-methoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-12-7-9-13(10-8-12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)14-5-3-4-6-15(14)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNCESQMISIGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

Attachment of the Benzamide Group: The benzamide moiety is introduced through a coupling reaction between the thiadiazole derivative and 2-methoxybenzoic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Introduction of the p-Tolylamino Group: The p-tolylamino group is incorporated via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with p-toluidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Aminated derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, 2-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide likely involves its interaction with specific enzymes or receptors in biological systems. The thiadiazole ring and benzamide moiety can bind to active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the benzamide ring, thiadiazole core, or the sulfanylacetamide side chain. Key examples include:

Physicochemical and Spectroscopic Comparisons

- ¹H NMR Shifts: The methoxy group in the target compound results in a characteristic singlet at δ 3.85–3.90 ppm, comparable to 4g (δ 3.87 ppm) . The p-tolylamino protons appear as two singlets (δ 2.30 ppm for CH₃, 7.20–7.40 ppm for aromatic protons).

- IR Spectroscopy : A strong C=O stretch at ~1670–1680 cm⁻¹ (amide I band) is consistent across benzamide-thiadiazoles .

- Thermal Stability : Derivatives with halogen substituents (e.g., 4b–4f) exhibit higher melting points (167–144°C) compared to methoxy-substituted analogues (120–136°C) due to increased molecular symmetry and packing efficiency .

Limitations and Contrasts

- Selectivity Issues: Many thiadiazole derivatives, including the target compound, lack selectivity between cancerous and normal cells (e.g., 5a–5m show toxicity toward MRC-5 lung cells) .

- Synthetic Complexity: The p-tolylaminoethylthio moiety in the target compound requires multi-step synthesis, reducing yield scalability compared to simpler analogues like 4g .

Biological Activity

The compound 2-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is , with a molecular weight of approximately 398.5 g/mol. The structure features a methoxy group and a benzamide moiety linked to a thiadiazole ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole possess significant antimicrobial properties. In particular:

- Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole .

| Bacterial Strain | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |

|---|---|---|---|

| S. aureus | 32.6 | Itraconazole | 47.5 |

| E. coli | 62.5 | Streptomycin | 50 |

2. Anticancer Potential

The thiadiazole scaffold has been linked to cytostatic properties. Studies on related compounds suggest that they may inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The presence of the thiadiazole ring may interfere with cellular processes involved in tumor growth and metastasis .

3. Antiparasitic Properties

Similar compounds have been explored for their effectiveness against parasitic infections:

- Example : Megazol, a known anti-trypanosomal agent derived from the thiadiazole family, has shown promise in treating diseases like Chagas disease and sleeping sickness . This suggests that 2-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide could also exhibit antiparasitic activity.

Case Studies

Several studies have highlighted the biological potential of thiadiazole derivatives:

- Antimicrobial Study : A recent study evaluated various substitutions on the thiadiazole ring and their impact on antimicrobial activity against different bacterial strains. The findings indicated that specific substitutions enhanced antibacterial potency significantly .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of thiadiazole derivatives on cancer cell lines. Results showed that certain compounds led to a substantial decrease in cell viability compared to untreated controls .

Q & A

Q. What are the optimal synthetic pathways for 2-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the thiadiazole core. Key steps include:

Thioether formation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-bromoacetamide derivatives (e.g., 2-bromo-N-(p-tolyl)acetamide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage.

Amide coupling : Using coupling agents like HATU or EDCI with 2-methoxybenzoyl chloride to attach the benzamide moiety.

Critical parameters include temperature (40–60°C for thioether formation), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for amine:acylating agent). Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign peaks based on substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzamide region δ 7.0–8.0 ppm).

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole C=N vibrations (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error.

Cross-referencing with analogous thiadiazole derivatives (e.g., ) aids in peak assignments .

Q. What preliminary assays are recommended to assess its bioactivity?

- Methodological Answer : Begin with in vitro screening:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given thiadiazole’s role in ATP-binding pocket interactions.

Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates are critical .

Advanced Research Questions

Q. How can molecular docking elucidate this compound’s interaction with biological targets?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite:

Target Selection : Prioritize proteins with thiadiazole-binding pockets (e.g., EGFR kinase, DNA gyrase).

Ligand Preparation : Optimize the compound’s 3D structure (Merck Molecular Force Field) and assign partial charges.

Docking Parameters : Grid box centered on the active site (20 ų), exhaustiveness = 50.

Validation : Compare binding affinities (ΔG) with known inhibitors (e.g., erlotinib for EGFR).

Analyze hydrogen bonds (e.g., between thiadiazole N and Thr766 in EGFR) and hydrophobic interactions (p-tolyl group with Phe723) .

Q. What strategies resolve contradictions in SAR studies for thiadiazole derivatives?

- Methodological Answer : Address discrepancies via:

- Substituent Scanning : Systematically vary substituents (e.g., replace methoxy with ethoxy, p-tolyl with m-fluorophenyl).

- Free-Wilson Analysis : Quantify contributions of individual groups to bioactivity.

- Crystallographic Overlays : Compare X-ray structures (e.g., ) to identify steric/electronic mismatches.

For example, reduced activity in methoxy-to-ethoxy swaps may indicate steric hindrance in the binding pocket .

Q. How does X-ray crystallography validate the compound’s conformation?

- Methodological Answer : Single-crystal X-ray diffraction steps:

Crystallization : Use solvent diffusion (e.g., DMSO/water) to grow crystals.

Data Collection : At 100 K on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Refinement : SHELXL for structure solution (R factor <0.08).

Key outputs: Bond lengths (e.g., C-S in thiadiazole ~1.74 Å), dihedral angles (e.g., benzamide-thiadiazole torsion ~15°), and hydrogen-bonding networks (e.g., N-H···O with solvent molecules) .

Q. What mechanistic insights can be gained from studying its reactivity under varying pH?

- Methodological Answer : Conduct pH-dependent stability studies:

- Hydrolysis Kinetics : Monitor degradation via HPLC (C18 column, acetonitrile/water) at pH 2–10.

- LC-MS Identification : Detect hydrolyzed products (e.g., cleavage of the thioether linkage at pH >8).

- DFT Calculations : Gaussian 09 to model transition states (e.g., base-catalyzed thiadiazole ring opening).

Results inform formulation strategies (e.g., buffered solutions for in vivo delivery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.